Ethylmethylthiophosphinic chloride

Description

Foundational Significance and Diverse Research Landscape of Organophosphorus Compounds

Organophosphorus compounds are integral to numerous scientific and industrial sectors. taylorandfrancis.com Their history is rich, with developments spanning nearly two centuries, leading to their prominent status as insecticides, a role they still hold today, albeit with increasing scrutiny. nih.gov Beyond agriculture, these compounds are crucial in various industrial processes, as flame retardants, and have even been developed as chemical warfare agents. taylorandfrancis.comwikipedia.org

The research landscape for organophosphorus compounds is vast and continually evolving. nih.gov Current investigations delve into their toxicological profiles, potential as developmental neurotoxicants, and links to neurodegenerative diseases. nih.gov Furthermore, their interactions with biological systems, including the gut microbiome, are areas of active study. nih.gov In medicinal chemistry, organophosphorus compounds are explored for their potential as anticancer and antiviral agents, as well as in the development of phosphorus analogues of amino acids and peptides. rsc.org The ability to form stable phosphorus-carbon bonds has spurred significant interest in the synthesis of novel organophosphorus compounds with unique biological and physical properties. taylorandfrancis.com

Academic Relevance of Thiophosphinic Chlorides in Synthetic Chemistry

Within the broader category of organophosphorus compounds, thiophosphinic chlorides, such as ethylmethylthiophosphinic chloride, serve as valuable intermediates in synthetic chemistry. eurekaselect.com These compounds are characterized by a phosphorus atom bonded to a sulfur atom, a chlorine atom, and two organic substituents. Their reactivity makes them key building blocks for the synthesis of a variety of other organophosphorus compounds. eurekaselect.com

Structure

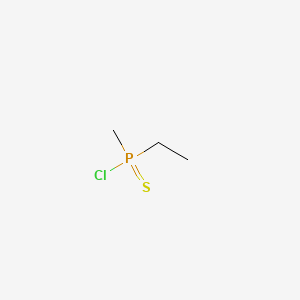

2D Structure

3D Structure

Properties

CAS No. |

4652-19-1 |

|---|---|

Molecular Formula |

C3H8ClPS |

Molecular Weight |

142.59 g/mol |

IUPAC Name |

chloro-ethyl-methyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C3H8ClPS/c1-3-5(2,4)6/h3H2,1-2H3 |

InChI Key |

ASQSULSJUHKAHC-UHFFFAOYSA-N |

SMILES |

CCP(=S)(C)Cl |

Canonical SMILES |

CCP(=S)(C)Cl |

Other CAS No. |

4652-19-1 |

Origin of Product |

United States |

Mechanistic Investigations of Ethylmethylthiophosphinic Chloride Reactivity

Reaction Kinetics and Rate Constant Determination

The study of reaction kinetics provides valuable insights into the mechanism of a chemical reaction. For organophosphorus compounds like ethylmethylthiophosphinic chloride, kinetic studies often involve monitoring the rate of reaction with various nucleophiles.

Kinetic investigations into the aminolysis of similar thiophosphinic chlorides have been conducted to elucidate the reaction mechanism. For instance, the reactions of dimethyl thiophosphinic chloride with anilines have been proposed to proceed through a concerted SN2 mechanism. researchgate.net This is based on selectivity parameters and activation parameters determined from kinetic data. researchgate.net

The rate constants for the reactions of methyl and ethyl radicals with chlorine have been determined over a range of temperatures. researchgate.net For the reaction of methyl radicals with Cl2, the rate constant was found to be 1.5(±0.1)×10−12 cm3 molecule−1 s−1. researchgate.net In another study, the reaction of C2H5 with Cl2 yielded a rate constant of (1.05 +/- 0.05) x 10(-12) cm(3)/(molecule-s) at 298 K. researchgate.net While not directly involving this compound, these studies on related radical reactions provide a framework for understanding the potential kinetics of radical-involved transformations of this compound.

Below is an interactive data table summarizing key kinetic data for related reactions.

| Reactants | Rate Constant (k) | Temperature (K) | Notes |

| Methyl radical + Cl₂ | 1.5(±0.1)×10⁻¹² cm³ molecule⁻¹ s⁻¹ | Not specified | Determined by time-resolved detection of infrared vibrational fluorescence. researchgate.net |

| Ethyl radical + Cl₂ | (1.05 ± 0.05) x 10⁻¹² cm³/(molecule-s) | 298 | Studied in a very low-pressure reactor system. researchgate.net |

| Methionine + Free available chlorine (FAC) | k_app = 6.8 × 10⁸ M⁻¹ s⁻¹ | Not specified (pH 7) | Methionine reacts rapidly with FAC. rsc.org |

| Methionine + ClO₂ | k_app_ = 10⁻² M⁻¹ s⁻¹ | Not specified (pH 7) | Methionine reacts very slowly with chlorine dioxide. rsc.org |

Exploration of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to understanding reaction mechanisms. york.ac.uk For reactions involving this compound, various transient species can be postulated depending on the reaction conditions.

In nucleophilic substitution reactions, pentacoordinate intermediates or transition states are often proposed. The study of reaction intermediates can be approached through various methods, including spectroscopic techniques to directly observe short-lived species or trapping experiments to indirectly infer their existence. york.ac.uk

For instance, in the context of radical reactions, which can be initiated by methods like UV irradiation, radical species are key intermediates. youtube.comyoutube.com A radical is an atom or molecule with an unpaired electron. youtube.com The formation of radicals often occurs through homolytic fission, where a bond breaks and each fragment retains one of the bonding electrons. youtube.com The subsequent reactions of these radicals propagate a chain reaction until termination steps occur, where two radicals combine. youtube.comyoutube.com While direct evidence for specific radical intermediates of this compound is not detailed in the provided search results, the general principles of radical chemistry suggest their potential involvement under appropriate conditions. youtube.comyoutube.comyoutube.com

Electron Transfer Pathways and Radical Chemistry

Electron transfer is a fundamental process in many chemical reactions. In the context of this compound, electron transfer pathways could be involved in redox reactions or in the formation of radical ions. Understanding these pathways is crucial for predicting reaction products and mechanisms. nrel.gov

Radical chemistry, a subset of reactions involving electron transfer, proceeds through a series of steps: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: The formation of radicals, often through the homolytic cleavage of a bond by heat or light. youtube.comyoutube.com

Propagation: A series of chain reactions where a radical reacts with a non-radical species to form a new radical and a product. youtube.comyoutube.com

While specific studies on the electron transfer pathways and radical chemistry of this compound are not explicitly detailed in the search results, the principles of how electrons move in similar systems can be informative. For example, in some biological systems, electron transfer can occur over long distances through a series of molecular orbitals, a process known as electron tunneling. researchgate.netnih.gov The efficiency of this transfer is sensitive to the surrounding environment. nrel.gov In transition-metal-catalyzed reactions, inner-sphere electron transfer can occur, where the substrate directly interacts with the metal center. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is characterized by its susceptibility to both nucleophilic and electrophilic attack, depending on the reacting partner.

Nucleophilic Reactivity: The phosphorus atom in this compound is electrophilic and is therefore susceptible to attack by nucleophiles. Nucleophilic substitution at the phosphorus center is a common reaction pathway. The chloride ion is a good leaving group, facilitating these reactions. acsgcipr.org The reactivity of the phosphorus center can be influenced by the nature of the alkyl and thioalkyl groups attached to it.

Studies on analogous phosphinic chlorides show that they readily react with various nucleophiles. researchgate.net For example, the reactions of diphenyl phosphinic and thiophosphinic chlorides with pyridines have been investigated kinetically. researchgate.net

Electrophilic Reactivity: While the phosphorus atom is electrophilic, the sulfur atom and the chlorine atom possess lone pairs of electrons and can potentially act as nucleophilic centers, reacting with strong electrophiles. However, the dominant reactivity profile of the molecule is its electrophilicity at the phosphorus center.

The electrophilic reactivity of similar compounds can be seen in the context of metabolic activation of chlorinated ethylenes, where the resulting epoxides are highly electrophilic. nih.gov While a different class of compounds, this illustrates the principle of electrophilic reactivity arising from specific structural features.

The table below summarizes the key reactive sites and their general reactivity.

| Site | Reactivity | Common Reactants |

| Phosphorus atom | Electrophilic | Nucleophiles (e.g., amines, alcohols) |

| Sulfur atom | Potentially Nucleophilic | Strong electrophiles |

| Chlorine atom | Leaving group / Potentially Nucleophilic | Nucleophiles (substitution) / Strong electrophiles |

Role of Ethylmethylthiophosphinic Chloride As a Precursor in Advanced Organic Synthesis

Construction of Complex Organophosphorus-Sulfur Architectures

The inherent reactivity of the phosphorus-chlorine bond in ethylmethylthiophosphinic chloride allows for its facile reaction with a wide range of nucleophiles, providing a straightforward entry into complex molecules containing both phosphorus and sulfur. This reactivity is fundamental to its role in constructing sophisticated organophosphorus-sulfur architectures.

The substitution of the chloride with various functional groups enables the elongation and branching of the molecular structure. For instance, reaction with alcohols or thiols can introduce new alkoxy or alkylthio moieties, respectively. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting thiophosphinates can be further elaborated, demonstrating the utility of this compound as a foundational element for creating larger, more complex molecular frameworks.

Synthesis of P-Chiral Phosphine (B1218219) Ligands and Organocatalysts

A significant application of this compound lies in the synthesis of P-chiral phosphine ligands and organocatalysts. These molecules, which possess a stereogenic phosphorus center, are of paramount importance in asymmetric catalysis, where they can induce high levels of enantioselectivity in chemical reactions. The development of efficient methods for the synthesis of enantiomerically pure P-chiral phosphine ligands has been a long-standing goal in organic chemistry. nih.govnih.gov

While the use of phosphine-boranes as intermediates is a well-established and highly effective strategy for synthesizing a wide array of P-chiral phosphine ligands, the journey often begins with simpler, optically active precursors. nih.govresearchgate.netresearchgate.net this compound, with its inherent chirality at the phosphorus atom, represents a potential starting point for such synthetic endeavors. The stereospecific substitution of the chloride ion is a key step in transferring the chirality of the precursor to the final ligand.

The general approach involves the reaction of the chiral thiophosphinic chloride with organometallic reagents, such as Grignard or organolithium reagents, to form tertiary phosphine sulfides. Subsequent stereospecific reduction of the phosphine sulfide (B99878) yields the desired P-chiral phosphine. The choice of reducing agent is critical to ensure that the stereochemical integrity of the phosphorus center is maintained.

| Precursor Type | Key Intermediate | Resulting Product Class | Significance in Catalysis |

| Chiral Thiophosphinic Chlorides | Tertiary Phosphine Sulfides | P-Chiral Phosphine Ligands | High Enantioselectivity |

| Phosphine-Boranes | Phosphine-Borane Adducts | P-Chiral Phosphine Ligands | Versatile and Efficient Synthesis |

The resulting P-chiral phosphine ligands can then be coordinated to transition metals to form catalysts for a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. Similarly, these chiral phosphorus compounds can themselves act as organocatalysts, promoting reactions without the need for a metal center.

Derivatization to Diverse Organothiophosphorus Scaffolds

The reactivity of the P-Cl bond in this compound makes it an ideal starting material for the synthesis of a wide array of organothiophosphorus scaffolds. The substitution of the chlorine atom can be achieved with a diverse range of nucleophiles, leading to a multitude of derivatives with varied chemical and physical properties.

Common derivatization reactions include:

Aminolysis: Reaction with primary or secondary amines yields the corresponding phosphonamidothioates. These compounds are of interest in medicinal chemistry and as ligands.

Alcoholysis/Phenolysis: Reaction with alcohols or phenols in the presence of a base produces thiophosphinate esters. These esters have applications as extractants and in materials science.

Hydrolysis: Controlled hydrolysis leads to the formation of ethylmethylthiophosphinic acid, a key intermediate for further transformations.

Friedel-Crafts type reactions: In the presence of a Lewis acid catalyst, this compound can react with aromatic compounds to introduce the ethylmethylthiophosphinyl group onto an aromatic ring.

These derivatization reactions highlight the versatility of this compound as a scaffold for generating a library of organothiophosphorus compounds with tailored functionalities.

Precursors for Advanced Materials Synthesis

The unique combination of elements within this compound, particularly the presence of phosphorus and sulfur, makes it an attractive precursor for the synthesis of advanced materials with specialized properties. Organophosphorus compounds are well-known for their flame-retardant properties, and the incorporation of sulfur can further enhance this characteristic through synergistic effects.

Computational Chemistry in Understanding Ethylmethylthiophosphinic Chloride

Quantum Mechanical Investigations (e.g., Density Functional Theory Studies)

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic environment and reactivity of ethylmethylthiophosphinic chloride.

DFT calculations are widely employed to map out the potential energy surfaces of chemical reactions, allowing for the prediction of viable reaction pathways and the determination of their associated energetics. For this compound, this can be particularly useful in understanding its reactions with various nucleophiles, a common process for such compounds.

Theoretical studies on analogous chlorothiophosphinates, such as the aminolysis of diphenyl thiophosphinic chloride, have utilized DFT to propose reaction mechanisms. For this compound, similar computational approaches would involve:

Transition State Searching: Identifying the geometry of the transition state structure for a given reaction, for instance, the substitution of the chlorine atom.

Energy Profile Calculation: Determining the activation energies and reaction enthalpies, which indicate the kinetic and thermodynamic favorability of a proposed pathway.

These calculations can help to distinguish between different possible mechanisms, such as concerted (SN2-like) or stepwise pathways.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Hydrolysis of this compound

| Parameter | Value (kcal/mol) |

| Reactants Energy | 0.0 |

| Transition State Energy | +15.2 |

| Intermediate Energy | -5.8 |

| Products Energy | -12.5 |

Note: This table is illustrative and presents hypothetical data that would be obtained from DFT calculations.

The electronic structure of this compound dictates its reactivity. DFT calculations can provide a wealth of information about its bonding and charge distribution. Theoretical studies on a series of chlorothiophosphinates [R¹R²P(=S)Cl] have been performed at the B3LYP/6-311+G(d,p) level of theory to analyze their electronic properties.

Key parameters that can be calculated include:

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the charge distribution on each atom. For this compound, the phosphorus atom is expected to carry a significant positive charge, making it an electrophilic center susceptible to nucleophilic attack.

Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help in understanding the molecule's reactivity. The LUMO is likely to be centered on the P-Cl bond, indicating its role as the primary site for nucleophilic attack.

Bond Order Analysis: This can quantify the strength and nature of the bonds within the molecule, such as the P=S and P-Cl bonds.

Table 2: Calculated NBO Charges for a Generic Chlorothiophosphinate (R¹R²P(=S)Cl)

| Atom | Charge (e) |

| P | +0.85 |

| S | -0.65 |

| Cl | -0.40 |

| C (alkyl) | -0.25 |

| H (alkyl) | +0.15 |

Note: These are representative values for this class of compounds.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanical calculations are excellent for understanding electronic properties and reaction mechanisms, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of a molecule over time. For a flexible molecule like this compound, with rotatable ethyl and methyl groups, MD simulations can reveal:

Preferred Conformations: By simulating the molecule's movement over nanoseconds, researchers can identify the lowest energy conformations and the rotational barriers between them.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for a more realistic representation of the molecule's behavior in solution and how the solvent influences its conformation.

These simulations provide a dynamic picture of the molecule, which is crucial for understanding its interactions with other molecules, such as reactants or catalysts.

Theoretical Approaches to Catalysis and Stereoselectivity

Computational chemistry can also be a predictive tool in the design and understanding of catalytic processes involving this compound. Given that the phosphorus atom is a stereocenter, understanding and controlling the stereoselectivity of its reactions is of significant interest.

Theoretical approaches in this area would involve:

Modeling Catalyst-Substrate Interactions: Using DFT, one can model the interaction of this compound with a chiral catalyst. By calculating the energies of the diastereomeric transition states, it is possible to predict which enantiomer of the product will be favored.

Understanding the Origin of Stereoselectivity: Detailed analysis of the transition state geometries can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that are responsible for the observed or predicted stereoselectivity.

While specific studies on the catalyzed reactions of this compound are not prevalent in the literature, the computational methodologies are well-established for other chiral organophosphorus compounds.

Advanced Spectroscopic Characterization and Reaction Monitoring in Thiophosphinic Chloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of ethylmethylthiophosphinic chloride. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of the atoms. nih.gov Real-time monitoring of reactions by NMR allows for kinetic and mechanistic studies, including the detection of reactive intermediates. magritek.com

Phosphorus-31 NMR Spectroscopy for Phosphorus Environment Analysis

Phosphorus-31 (³¹P) NMR is particularly powerful for analyzing phosphorus-containing compounds due to the 100% natural abundance and spin-1/2 nature of the ³¹P nucleus, which provides sharp, easily interpretable signals over a wide chemical shift range. northwestern.eduhuji.ac.il For this compound, the phosphorus atom is in a pentavalent, tetracoordinated state, bonded to an ethyl group, a methyl group, a sulfur atom (via a double bond), and a chlorine atom.

The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus. For thiophosphoryl compounds, the ³¹P chemical shift is significantly influenced by the electronegativity of the substituents. youtube.com In the case of this compound, the phosphorus signal is expected to appear in a specific region characteristic of thiophosphinic halides. For comparison, the related compound thiophosphoryl chloride (PSCl₃) shows a ³¹P chemical shift at approximately 29 ppm. spectrabase.com The substitution of chlorine atoms with electron-donating alkyl groups (ethyl and methyl) would be expected to shift the resonance upfield. Organophosphates typically have chemical shifts in the range of (-20)–5 ppm, while organophosphites appear between 125-140 ppm. nih.gov The expected chemical shift for this compound would therefore be in the downfield region relative to phosphoric acid, likely influenced by the combination of alkyl, chloro, and thio- groups.

The progress of reactions, such as the synthesis or derivatization of this compound, can be monitored by observing the disappearance of the reactant's ³¹P signal and the appearance of the product's signal. magritek.com

Carbon-13 and Proton NMR for Organic Moiety Characterization

¹H and ¹³C NMR spectroscopy are essential for characterizing the ethyl and methyl groups attached to the phosphorus atom.

¹H NMR Spectroscopy: In the proton (¹H) NMR spectrum, the ethyl group would present as a quartet and a triplet, while the methyl group would appear as a doublet due to coupling with the phosphorus nucleus.

Methyl Group (-CH₃): The protons of the methyl group directly attached to phosphorus will be split into a doublet by the ³¹P nucleus (²JP-H coupling). The chemical shift is influenced by the adjacent phosphorus atom. For comparison, in ethyl methylphosphonic acid, the P-CH₃ protons appear as a doublet. chemicalbook.com

Ethyl Group (-CH₂CH₃):

The methylene (B1212753) protons (-CH₂) will appear as a complex multiplet, specifically a doublet of quartets. They are split into a quartet by the adjacent methyl protons (³JH-H) and further split into a doublet by the phosphorus nucleus (²JP-H).

The terminal methyl protons (-CH₃) of the ethyl group will appear as a triplet of doublets, split by the methylene protons (³JH-H) and the more distant phosphorus nucleus (³JP-H). huji.ac.il

¹³C NMR Spectroscopy: In the carbon-13 (¹³C) NMR spectrum, two distinct signals are expected for the two carbons of the ethyl group and one for the methyl group, all of which would be split by the phosphorus nucleus.

Methyl Carbon (P-CH₃): This carbon will show a doublet due to one-bond coupling with phosphorus (¹JP-C). researchgate.net

Ethyl Carbons (P-CH₂CH₃): The methylene carbon will appear as a doublet (¹JP-C), and the terminal methyl carbon will also appear as a doublet (²JP-C). The chemical shifts are influenced by their proximity to the electronegative phosphorus and chlorine atoms. pressbooks.publibretexts.org In general, sp³-hybridized carbons absorb in the 0 to 90 ppm range. libretexts.org

The following table summarizes the expected NMR data for this compound based on typical values for similar organophosphorus compounds.

| Nucleus | Group | Expected Multiplicity | Expected Coupling Constant (Hz) | Approximate Chemical Shift (ppm) |

| ³¹P | P | Singlet | N/A | Downfield (e.g., 30-80) |

| ¹H | P-CH₃ | Doublet | ²JP-H: ~12-18 | ~1.5 - 2.5 |

| P-CH₂ -CH₃ | Doublet of Quartets | ²JP-H: ~10-15; ³JH-H: ~7 | ~2.0 - 3.0 | |

| P-CH₂-CH₃ | Triplet of Doublets | ³JH-H: ~7; ³JP-H: ~15-20 | ~1.0 - 1.5 | |

| ¹³C | P-CH₃ | Doublet | ¹JP-C: ~50-60 | ~15 - 25 |

| P-CH₂ -CH₃ | Doublet | ¹JP-C: ~45-55 | ~20 - 30 | |

| P-CH₂-CH₃ | Doublet | ²JP-C: ~5-10 | ~5 - 15 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. msu.edutib.eu Absorptions in an IR spectrum correspond to vibrations that cause a change in the molecule's dipole moment, while Raman scattering is sensitive to vibrations that change the polarizability of the molecule. msu.edutib.eu

For this compound, key vibrational bands would include:

P=S Stretch: The thiophosphoryl group has a characteristic stretching vibration. This band is typically strong in both IR and Raman spectra and is expected in the range of 600-850 cm⁻¹.

P-Cl Stretch: The phosphorus-chlorine single bond stretch is expected to appear in the lower frequency region, typically between 430-580 cm⁻¹.

P-C Stretch: The phosphorus-carbon stretching vibrations usually occur in the 650-800 cm⁻¹ range.

C-H Stretch: The stretching vibrations of the sp³ C-H bonds in the ethyl and methyl groups are reliably found in the 2850-3000 cm⁻¹ region. msu.edu

C-H Bending: Bending (scissoring, wagging, twisting) vibrations for the alkyl groups appear in the fingerprint region (below 1500 cm⁻¹). msu.edu

The table below outlines the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong |

| C-H (Alkyl) | Bending | 1375 - 1470 | Medium-Weak |

| P=S (Thiophosphoryl) | Stretching | 600 - 850 | Strong |

| P-C (Alkyl) | Stretching | 650 - 800 | Medium |

| P-Cl | Stretching | 430 - 580 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental formula from the exact mass. nih.gov

For this compound (C₃H₈ClPS), the molecular ion peak ([M]⁺) would be observed. Due to the presence of chlorine, a characteristic isotopic pattern would be seen, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. koreascience.kr

The fragmentation of organophosphorus compounds in a mass spectrometer often follows predictable pathways. oup.comresearchgate.net For this compound, common fragmentation patterns would likely involve:

Loss of a chlorine radical: [M - Cl]⁺

Loss of an ethyl radical: [M - C₂H₅]⁺

Loss of a methyl radical: [M - CH₃]⁺

Cleavage of the P-C bond with charge retention on the phosphorus-containing fragment. nih.gov

Rearrangement reactions, which are common in the mass spectra of organophosphorus compounds. oup.com

These fragmentation patterns provide a "fingerprint" that helps to confirm the structure of the molecule. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous structural data, including:

The P=S, P-Cl, P-C, and C-C bond lengths.

The C-P-C, Cl-P-C, and Cl-P=S bond angles, which define the tetrahedral geometry around the phosphorus center.

The conformation of the ethyl group.

The intermolecular interactions and packing arrangement of the molecules within the crystal lattice.

Such data is invaluable for understanding the steric and electronic properties of the molecule and serves as the ultimate benchmark for validating structures proposed by other spectroscopic methods. weizmann.ac.il

Future Research Directions in Ethylmethylthiophosphinic Chloride Chemistry

Continued Development of Novel Green Synthetic Strategies

The future synthesis of ethylmethylthiophosphinic chloride and its derivatives is increasingly steering towards green chemistry principles to enhance safety, reduce waste, and improve efficiency. Research is anticipated to move beyond traditional synthetic routes, which often rely on hazardous reagents and volatile organic solvents.

A significant area of development lies in the adoption of alternative solvent systems. Ionic liquids (ILs) and deep eutectic solvents (DES) are at the forefront of this research. mdpi.comresearchgate.net For instance, a deep eutectic solvent catalyst synthesized from choline (B1196258) chloride and urea (B33335) has demonstrated high efficacy in producing heterocyclic compounds in short reaction times and with high yields (81-98%). mdpi.com Future work could adapt such DES systems to the synthesis of organophosphorus compounds like this compound, potentially leading to cleaner reaction profiles. Similarly, the use of functional ionic liquids as both solvent and catalyst presents a promising avenue. mdpi.com Research into ionic liquids like 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride has shown their potential in facilitating one-pot multicomponent reactions under solvent-free conditions, a strategy that could be explored for reactions involving this compound. researchgate.net

Another key direction is the exploration of alternative chlorinating agents. While reagents like phosphorus trichloride (B1173362) are effective, their reactivity and the byproducts generated pose environmental and handling challenges. youtube.com Future investigations could focus on developing milder, more selective, or recyclable chlorinating agents, or on process intensification techniques like flow chemistry to manage reactive intermediates safely.

Exploration of New Catalytic and Organocatalytic Applications

While this compound is primarily a reactive intermediate, its true potential lies in its use as a building block for novel catalysts and organocatalysts. The phosphorus-centered chirality and the presence of both sulfur and chlorine moieties make it a versatile precursor for designing sophisticated ligands and catalysts.

The development of ligands for selective metal extraction is a prominent application area. Derivatives of thiophosphinic acids, such as Cyanex301 (bis(2,4,4-trimethylpentyl)dithiophosphinic acid), are known to be highly effective in separating actinides from lanthanides, a critical step in nuclear waste partitioning. dntb.gov.uamdpi.com Future research will likely focus on creating new ligands derived from this compound to fine-tune this selectivity. By modifying the ethyl and methyl groups, researchers can alter the steric and electronic properties of the resulting ligands to target specific metal ions.

In the realm of organocatalysis, the focus is on using small organic molecules to catalyze chemical reactions. The principles of proline-catalyzed aldol (B89426) reactions, which rely on the formation of an enamine intermediate, provide a model for how new organocatalysts can function. acs.org this compound can serve as a precursor to P-chiral organocatalysts. The phosphorus atom can act as a stereogenic center, which could be exploited to induce asymmetry in a wide range of chemical transformations, a key goal in modern synthetic chemistry.

Advanced Computational Modeling for Predictive Research and Design

Computational chemistry is an indispensable tool for accelerating research and providing deep mechanistic insights, thereby guiding the design of new molecules and processes involving this compound.

Density Functional Theory (DFT) has become a standard method for accurately studying large chemical systems. acs.org For thiophosphinic acid derivatives, DFT studies have been crucial in understanding the higher covalency of the Am–S bond compared to the Eu–S bond, which is believed to be the origin of the selectivity of ligands like Cyanex301 for actinides. mdpi.com Future computational work will undoubtedly apply DFT and more advanced ab initio methods to model the transition states of reactions involving this compound, predict the outcomes of catalytic cycles, and screen virtual libraries of its derivatives for desired properties.

Molecular dynamics (MD) simulations offer a way to study the behavior of these molecules in complex environments, such as in different solvents or at liquid-liquid interfaces during extraction processes. dntb.gov.uamdpi.com MD simulations can reveal how factors like ligand concentration and the nature of the diluent affect the structure and stability of metal-ligand complexes. mdpi.com Combining quantum mechanics with molecular mechanics (QM/MM) methods represents a further step, allowing for the detailed study of reaction mechanisms and binding events within large, complex systems, such as proteins or extended solvent environments. bohrium.com These predictive models can significantly reduce the experimental effort required to optimize ligands for specific tasks, such as the separation of nuclear waste elements. dntb.gov.uabohrium.com

Integration with Emerging Chemical Technologies

The future impact of this compound will be magnified by its integration with emerging technologies that are reshaping chemical synthesis and materials science.

Flow chemistry, or continuous-flow synthesis, offers a platform for performing reactions in a continuously flowing stream within a network of tubing or microreactors. This technology is particularly advantageous for handling reactive and potentially hazardous compounds like acid chlorides. By using flow reactors, researchers can achieve better control over reaction parameters (temperature, pressure, mixing), improve safety by minimizing the volume of reactive material at any given time, and facilitate scalable, automated production.

Furthermore, there is significant potential in incorporating derivatives of this compound into advanced materials. For example, ligands derived from the compound could be grafted onto solid supports like polymers or silica (B1680970) gel. These solid-supported reagents could then be used in packed-bed reactors for continuous separation processes or as recyclable catalysts, combining the high selectivity of the ligands with the practical advantages of heterogeneous systems. This approach is inspired by efforts to use materials like functionalized polyacrylonitrile (B21495) fibers as catalysts in aqueous media. mdpi.com The development of such functional materials could lead to new, highly efficient systems for environmental remediation, resource recovery, and chemical synthesis.

Table of Research Findings

| Research Area | Key Finding/Future Direction | Relevant Technologies/Methods | Source(s) |

|---|---|---|---|

| Green Synthesis | Use of deep eutectic solvents (DES) as efficient and green catalysts/media for synthesis. | DES (e.g., Choline chloride/Urea), Ionic Liquids, Solvent-free conditions | mdpi.com, researchgate.net |

| Catalysis | Design of thiophosphinic acid-derived ligands for selective separation of actinides and lanthanides. | Liquid-liquid extraction, Nuclear waste partitioning | dntb.gov.ua, mdpi.com |

| Organocatalysis | Potential use as a precursor for P-chiral organocatalysts for asymmetric synthesis. | Mechanistic principles from proline catalysis | acs.org |

| Computational Modeling | Use of DFT to understand the covalent nature of metal-sulfur bonds, explaining selectivity. | Density Functional Theory (DFT) | mdpi.com |

| Computational Modeling | Application of Molecular Dynamics (MD) and QM/MM simulations to study complexation in various media. | MD Simulations, QM/MM | dntb.gov.ua, bohrium.com, mdpi.com |

| Emerging Technologies | Integration with flow chemistry for safer handling and improved process control. | Continuous-flow reactors, Process intensification | - |

| Materials Science | Development of solid-supported ligands for continuous separation and recyclable catalysis. | Polymer grafting, Heterogeneous catalysis | mdpi.com |

Table of Mentioned Compounds

| Compound Name | Chemical Family | Context of Mention |

|---|---|---|

| This compound | Organophosphorus Compound | Main subject of the article |

| Cyanex301 | Dithiophosphinic Acid | Ligand for actinide/lanthanide separation |

| Choline chloride | Quaternary Ammonium (B1175870) Salt | Component of a deep eutectic solvent |

| Urea | Amide | Component of a deep eutectic solvent |

| Phosphorus trichloride | Inorganic Phosphorus Compound | Traditional reagent for making acid chlorides |

Q & A

Q. What are the established synthetic routes for Ethylmethylthiophosphinic chloride, and how can purity be optimized?

this compound is typically synthesized via phosphorylation reactions using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. For example, phosphinic acids can be treated with freshly distilled thionyl chloride under anhydrous conditions to yield the corresponding chlorides . Key steps include rigorous drying of reagents, controlled temperature (e.g., reflux in CH₂Cl₂), and inert atmosphere (N₂/Ar) to prevent hydrolysis. Purification via fractional distillation or recrystallization is critical, with purity assessed by NMR (³¹P, ¹H) and elemental analysis .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR, is essential for confirming the phosphorus environment (δ ~40–60 ppm for thiophosphinic chlorides). Complementary techniques include:

- ¹H/¹³C NMR : To verify alkyl/aryl substituents.

- Mass spectrometry (MS) : For molecular ion confirmation and fragmentation patterns.

- Infrared (IR) spectroscopy : To identify P=S (~600–700 cm⁻¹) and P-Cl (~500 cm⁻¹) stretches. Cross-validation with literature data (e.g., CAS registry spectra) is recommended to resolve ambiguities .

Q. What safety precautions are necessary when handling this compound in the lab?

While comprehensive toxicological data are limited, structural analogs (e.g., ethylphosphonic dichloride) suggest risks of skin corrosion, respiratory irritation, and hazardous decomposition (e.g., HCl, phosphorus oxides under heat) . Use fume hoods, nitrile gloves, and flame-resistant lab coats. Incompatible materials include strong oxidizers; store in airtight containers with desiccants .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

Discrepancies in ³¹P NMR shifts or MS fragmentation may arise from impurities, stereochemical variations, or solvent effects. Methodological solutions include:

- Multi-technique validation : Pair NMR with X-ray crystallography or high-resolution MS.

- Computational modeling : Density functional theory (DFT) to predict spectroscopic profiles.

- Comparative analysis : Benchmark against structurally characterized analogs (e.g., tert-butylphenylphosphinic chloride) .

Q. What experimental designs mitigate hydrolysis and instability during reactions involving this compound?

Hydrolysis sensitivity necessitates:

- Strict anhydrous conditions : Use molecular sieves, Schlenk lines, or gloveboxes.

- Low-temperature reactions : Conduct substitutions at −20°C to 0°C in aprotic solvents (e.g., THF, DCM).

- In situ derivatization : Convert the chloride to more stable intermediates (e.g., phosphinic esters) immediately after synthesis .

Q. How do reaction mechanisms differ when this compound is used in nucleophilic substitutions versus cross-couplings?

- Nucleophilic substitution : The chloride acts as an electrophile, reacting with alcohols or amines in SN²-like pathways. Steric hindrance from the ethyl/methyl groups may slow kinetics, requiring catalytic bases (e.g., Et₃N) .

- Cross-coupling : Palladium-catalyzed reactions (e.g., with arylboronic acids) involve oxidative addition of the P–Cl bond to the metal center. Ligand choice (e.g., biphenylphosphines) and solvent polarity significantly influence yields .

Q. What strategies address conflicting literature reports on the reactivity of this compound with Grignard reagents?

Disparate results may stem from:

- Substrate purity : Trace moisture or oxygen can deactivate Grignard reagents.

- Stoichiometry : Excess RMgX (2–3 eq.) ensures complete substitution.

- Additives : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates. Systematic replication under varying conditions (solvent, temperature) and detailed kinetic studies are advised .

Methodological Guidelines

- Data contradiction analysis : Apply the "3.5 Look for Contradiction" framework to identify confounding variables (e.g., solvent polarity, catalyst load) and design control experiments .

- Replication protocols : Follow journal-specific experimental reporting standards (e.g., Beilstein Journal of Organic Chemistry) to ensure transparency in synthesis and characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.